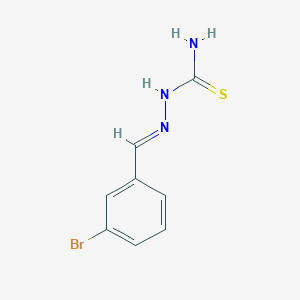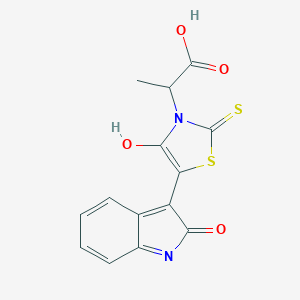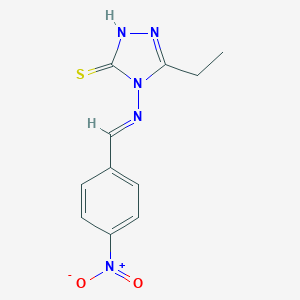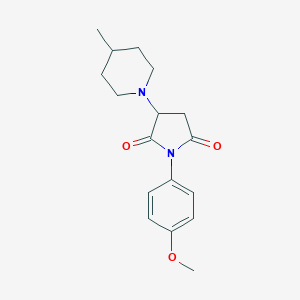
3-Bromobenzaldehyde thiosemicarbazone
Overview
Description
3-Bromobenzaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .
Chemical Reactions Analysis
Thiosemicarbazones are known for their wide range of pharmacological effects and their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds . They are also known to react with α-haloketones, leading to the formation of various heterocycles .
Scientific Research Applications
Anticancer Activity
Thiosemicarbazones, including 3-Bromobenzaldehyde thiosemicarbazone, have been studied for their potential anticancer properties . In vitro studies have shown that certain thiosemicarbazone derivatives exhibit potent cytotoxic activity against C6 glioma and MCF7 breast cancer cell lines .
Antimicrobial Properties
Thiosemicarbazones are known for their antimicrobial properties . They can potentially be used in the development of new antimicrobial agents.
Antibacterial Activity
In addition to their antimicrobial properties, thiosemicarbazones also exhibit antibacterial activity . This makes them a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
Thiosemicarbazones have been found to possess antifungal properties . This suggests their potential use in the treatment of fungal infections.
Enzyme Inhibition
Thiosemicarbazones are known to inhibit certain enzymes . This property can be harnessed in the development of drugs for diseases that are caused by the overactivity or underactivity of certain enzymes.
Treatment of Infectious Diseases
Thiosemicarbazones show activity against various infectious diseases such as tuberculosis, leprosy, bacterial and viral infections . This suggests their potential use in the development of drugs for these diseases.
Mechanism of Action
Target of Action
3-Bromobenzaldehyde thiosemicarbazone primarily targets tyrosinase , an enzyme that plays an essential role in melanogenesis . Overproduction of melanin can lead to hyperpigmentation skin disorders in mammals and enzymatic browning in plant-derived foods . Thiosemicarbazones have also been reported to exhibit cytotoxic activities, suggesting potential anticancer properties .
Mode of Action
Thiosemicarbazones, including 3-Bromobenzaldehyde thiosemicarbazone, inhibit tyrosinase activity, thereby reducing melanin production . They interact with the enzyme, altering its function and leading to changes in melanogenesis . In terms of anticancer activity, thiosemicarbazones may exert their effects through reactive oxygen species (ROS)-mediated apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromobenzaldehyde thiosemicarbazone is melanogenesis, specifically the rate-limiting step of melanin synthesis catalyzed by tyrosinase . By inhibiting tyrosinase, this compound can potentially reduce melanin production and alleviate hyperpigmentation disorders . In terms of anticancer activity, the compound may influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Theoretical studies on similar thiosemicarbazone derivatives suggest that these compounds may have high bioavailability and bioactivity .
Result of Action
The inhibition of tyrosinase by 3-Bromobenzaldehyde thiosemicarbazone can lead to a decrease in melanin production, potentially alleviating hyperpigmentation disorders . As for its anticancer properties, the compound may induce apoptosis in cancer cells, contributing to its cytotoxic activity .
Action Environment
The action of 3-Bromobenzaldehyde thiosemicarbazone can be influenced by various environmental factors. For instance, the presence of other ligands and metal ions in the environment can affect the activity of thiosemicarbazones . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemical substances .
properties
IUPAC Name |
[(E)-(3-bromophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Bromobenzaldehyde thiosemicarbazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)


![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B362798.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B362810.png)
![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)